molecular formula C11H13N3 B1598827 2-(2-Methyl-1H-imidazol-1-yl)benzylamine CAS No. 876717-29-2

2-(2-Methyl-1H-imidazol-1-yl)benzylamine

Cat. No.: B1598827
CAS No.: 876717-29-2
M. Wt: 187.24 g/mol
InChI Key: JCHDRPRQPSKZQK-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)benzylamine is an organic compound with the molecular formula C({11})H({13})N(_{3}) It features a benzylamine group attached to a 2-methylimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylimidazole and benzylamine.

    Reaction: The 2-methylimidazole is reacted with benzylamine under basic conditions. A common base used is sodium hydride (NaH).

    Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to a temperature range of 80-100°C to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO({2})O(_{2})).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH({4})).

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO(_{4}) in acidic or basic medium.

    Reduction: LiAlH(_{4}) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of imidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)benzylamine: Lacks the methyl group on the imidazole ring.

    2-(2-Ethyl-1H-imidazol-1-yl)benzylamine: Contains an ethyl group instead of a methyl group on the imidazole ring.

    1-(2-Methyl-1H-imidazol-1-yl)ethanamine: Features an ethanamine group instead of a benzylamine group.

Uniqueness

2-(2-Methyl-1H-imidazol-1-yl)benzylamine is unique due to the presence of both a benzylamine group and a methyl-substituted imidazole ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[2-(2-methylimidazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDRPRQPSKZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424420
Record name 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-29-2
Record name 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Methyl-1H-imidazol-1-yl)benzylamine
2-(2-Methyl-1H-imidazol-1-yl)benzylamine
2-(2-Methyl-1H-imidazol-1-yl)benzylamine
2-(2-Methyl-1H-imidazol-1-yl)benzylamine
2-(2-Methyl-1H-imidazol-1-yl)benzylamine

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